6-(3-Cyano-2-fluorophenyl)picolinic acid

Catalog No.
S6676110
CAS No.
1261976-61-7
M.F
C13H7FN2O2
M. Wt
242.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(3-Cyano-2-fluorophenyl)picolinic acid

CAS Number

1261976-61-7

Product Name

6-(3-Cyano-2-fluorophenyl)picolinic acid

IUPAC Name

6-(3-cyano-2-fluorophenyl)pyridine-2-carboxylic acid

Molecular Formula

C13H7FN2O2

Molecular Weight

242.20 g/mol

InChI

InChI=1S/C13H7FN2O2/c14-12-8(7-15)3-1-4-9(12)10-5-2-6-11(16-10)13(17)18/h1-6H,(H,17,18)

InChI Key

ZTILOGONQQPCNS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C2=NC(=CC=C2)C(=O)O)F)C#N

Canonical SMILES

C1=CC(=C(C(=C1)C2=NC(=CC=C2)C(=O)O)F)C#N
  • Picolinic acid

    This moiety is a pyridine carboxylic acid, a class of molecules known for their chelating properties. They can bind to metal ions, which is a crucial aspect in various biological processes and catalysis. Research has explored picolinic acid derivatives as potential therapeutic agents and radiopharmaceuticals for metal ion imaging [, ].

  • Cyano group (CN)

    The presence of a cyano group can enhance the acidity of the carboxylic acid and introduce electrophilic character to the molecule. This can be useful in designing molecules for applications like protein kinase inhibitors or herbicides [, ].

  • Fluorine atom (F)

    Fluorine substitution can modulate the lipophilicity, metabolic stability, and pKa of the molecule. This can be advantageous in drug development, influencing factors like absorption, distribution, metabolism, and excretion (ADME) [].

6-(3-Cyano-2-fluorophenyl)picolinic acid is a chemical compound that features a picolinic acid structure substituted with a cyano group and a fluorophenyl moiety. Its molecular formula is C12H8F1N2O2C_{12}H_{8}F_{1}N_{2}O_{2}, and it has the following structural characteristics:

  • Pyridine ring: The picolinic acid component contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom.
  • Fluorophenyl group: The presence of a 2-fluorophenyl group contributes to its unique properties, including potential biological activity.
  • Cyano group: The cyano (-C≡N) functional group enhances the compound's reactivity and can influence its biological interactions.

This compound is of interest in medicinal chemistry due to its potential applications in drug development and agrochemicals.

Typical of carboxylic acids and aromatic compounds. Notable reactions include:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Nucleophilic substitution: The cyano group can participate in nucleophilic addition reactions, potentially forming new derivatives.
  • Reduction: The cyano group may be reduced to an amine or other functional groups under specific conditions.

These reactions are valuable for synthesizing derivatives with enhanced biological or chemical properties.

  • Antimicrobial properties: Picolinic acid derivatives are known for their ability to inhibit bacterial growth.
  • Herbicidal activity: Similar compounds have been explored as synthetic auxin herbicides, suggesting potential applications in agriculture .
  • Neuroprotective effects: Some studies indicate that picolinic acid and its derivatives may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Further research is needed to elucidate the specific biological activities of this compound.

Synthesis methods for 6-(3-Cyano-2-fluorophenyl)picolinic acid typically involve multi-step organic synthesis techniques. Potential methods include:

  • Starting materials: Utilizing 2-fluorobenzonitrile and picolinic acid as precursors.
  • Cyclization reactions: Employing cyclization reactions to integrate the cyano group into the aromatic system.
  • Functionalization steps: Incorporating functional groups through electrophilic aromatic substitutions or nucleophilic additions.

Specific synthetic routes may vary, but they generally require careful control of reaction conditions to achieve high yields and purity.

6-(3-Cyano-2-fluorophenyl)picolinic acid has potential applications in several fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug discovery, particularly in developing treatments for neurological disorders or infections.
  • Agricultural chemicals: Its herbicidal properties could be exploited in formulating new herbicides that target specific plant species without affecting crops.
  • Material science: The compound's unique electronic properties may be useful in developing new materials or sensors.

Interaction studies involving 6-(3-Cyano-2-fluorophenyl)picolinic acid could encompass:

  • Molecular docking studies: To predict binding affinities with various biological targets, such as enzymes or receptors relevant to its potential therapeutic effects.
  • In vitro assays: Evaluating its activity against microbial strains or plant species to assess its efficacy as an antimicrobial agent or herbicide.

Such studies are crucial for understanding the compound's mechanism of action and optimizing its use in practical applications.

Similar Compounds

Several compounds share structural similarities with 6-(3-Cyano-2-fluorophenyl)picolinic acid. These include:

Compound NameStructure FeaturesUnique Aspects
2-Picolinic AcidBasic pyridine structureKnown for herbicidal activity .
3-Pyridinecarboxylic AcidSimilar carboxylic structureExhibits different biological activities.
6-Fluoro-2-pyridinecarboxylic AcidFluoro-substituted pyridinePotentially similar reactivity patterns.
4-Amino-3-hydroxy-2-picolinic AcidHydroxy and amino groups on picolinic structureDifferent bioactivity profile compared to others.

These compounds illustrate the diversity within the picolinic acid family and highlight the unique attributes of 6-(3-Cyano-2-fluorophenyl)picolinic acid.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

242.04915563 g/mol

Monoisotopic Mass

242.04915563 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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